molecular formula C13H17BN2O2 B13905660 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine

Cat. No.: B13905660
M. Wt: 244.10 g/mol
InChI Key: GDDGFMPKVZSEFJ-UHFFFAOYSA-N
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Description

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine is a boronic ester derivative of the imidazo[1,5-a]pyridine scaffold. The compound features a pinacol boronate group, which renders it highly valuable as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl conjugates . The compound’s molecular formula is C₁₃H₁₇BN₂O₂, and it is typically stored under inert conditions (2–8°C) due to its sensitivity to hydrolysis .

Properties

Molecular Formula

C13H17BN2O2

Molecular Weight

244.10 g/mol

IUPAC Name

1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)11-10-7-5-6-8-16(10)9-15-11/h5-9H,1-4H3

InChI Key

GDDGFMPKVZSEFJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CN3C=N2

Origin of Product

United States

Preparation Methods

Direct Borylation of Imidazo[1,5-a]pyridine Derivatives

One common approach to prepare boronate esters of imidazo[1,5-a]pyridine is the direct borylation of halogenated imidazo[1,5-a]pyridine precursors using bis(pinacolato)diboron (B2Pin2) reagents under palladium catalysis. The reaction typically proceeds under inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive boron intermediates.

  • Typical conditions:
    • Starting material: 1-halogenated imidazo[1,5-a]pyridine (e.g., 1-bromo or 1-iodo derivative)
    • Boron reagent: bis(pinacolato)diboron (B2Pin2)
    • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
    • Base: potassium acetate or potassium carbonate
    • Solvent: 1,4-dioxane or toluene
    • Temperature: 80–100 °C
    • Time: 12–24 hours

These conditions afford this compound in moderate to good yields (typically 60–85%).

Suzuki-Miyaura Coupling Using Boronate Ester Intermediates

The boronate ester group in this compound allows it to participate in Suzuki-Miyaura cross-coupling reactions to form C–C bonds with aryl halides. This synthetic utility is often exploited in the preparation of more complex heterocyclic systems.

  • Example:
    A reported synthesis involved the coupling of this compound with 3-(4-bromophenyl)-1-phenylimidazo[1,5-a]pyridine using Pd(PPh3)4 catalyst, K2CO3 base in a toluene/ethanol/water mixture at reflux for 24 hours under nitrogen. The reaction yielded the coupled product in 74% isolated yield.

Multicomponent Reaction (MCR)-Based Synthesis of Imidazo[1,5-a]pyridine Boronate Esters

Recent advances have demonstrated the use of multicomponent reactions, such as the azido-Ugi four-component reaction (azido-Ugi 4CR), followed by post-cyclization steps, to access substituted imidazo[1,5-a]pyridine derivatives bearing boronate ester functionality.

  • Synthetic strategy:
    • Step 1: Azido-Ugi 4CR combines aldehydes, amines, isocyanides, and azidotrimethylsilane to form azido-Ugi adducts.
    • Step 2: Acid-mediated trityl deprotection and acetic anhydride-mediated N-acylation–cyclization convert the adducts into imidazo[1,5-a]pyridine cores with boronate ester substituents.

This method allows for structural diversity and efficient synthesis of boronate ester-functionalized imidazo[1,5-a]pyridines with yields ranging from 65% to 90% depending on substituents.

Reaction Conditions and Optimization

Catalyst and Base Selection

  • Palladium catalysts such as Pd(PPh3)4 and Pd(dppf)Cl2 have shown high efficiency in borylation and Suzuki coupling reactions involving imidazo[1,5-a]pyridine derivatives.
  • Bases like potassium carbonate (K2CO3) and potassium acetate (KOAc) facilitate the transmetalation step and help maintain reaction pH.

Solvent Effects

  • Polar aprotic solvents such as 1,4-dioxane and toluene are commonly employed, often mixed with water or ethanol to improve solubility and reaction rates.
  • Reaction temperatures are typically maintained between 80 °C and 100 °C for optimal conversion.

Inert Atmosphere

  • Nitrogen or argon atmosphere is essential to prevent oxidation of boronate esters and palladium catalysts, ensuring high yields and purity.

Data Table: Representative Preparation Conditions and Yields

Entry Starting Material Catalyst Base Solvent(s) Temp (°C) Time (h) Yield (%) Reference
1 1-Bromoimidazo[1,5-a]pyridine + B2Pin2 Pd(PPh3)4 KOAc 1,4-Dioxane 90 18 75
2 This compound + 3-(4-bromophenyl)-1-phenylimidazo[1,5-a]pyridine Pd(PPh3)4 K2CO3 Toluene/Ethanol/Water 90 24 74
3 Azido-Ugi 4CR product (intermediate) None (acid-mediated) 4 N HCl/dioxane + Ac2O MeOH / Ac2O 75 1 85

Mechanistic Insights

  • The borylation reaction proceeds via oxidative addition of the palladium catalyst into the C–Br bond of the halogenated imidazo[1,5-a]pyridine, followed by transmetalation with bis(pinacolato)diboron and reductive elimination to form the boronate ester.
  • In the multicomponent reaction approach, the azido-Ugi adduct undergoes acid-mediated trityl deprotection, followed by intramolecular N-acylation and cyclization to form the imidazo[1,5-a]pyridine ring system with boronate ester substitution.

Chemical Reactions Analysis

Types of Reactions

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The boron-containing group can be substituted with other functional groups through cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are often used in cross-coupling reactions with halides or pseudohalides.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can undergo nucleophilic attack, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the imidazo[1,5-a]pyridine core .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine with structurally analogous boronic esters:

Compound Name Structural Differences Reactivity & Applications Synthesis Yield/Stability Pharmacological Notes
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-6-boronic acid hydrochloride Imidazo[1,2-a]pyridine core; Cl-phenyl substituent; hydrochloride salt Lower solubility due to ionic form; used in aryl coupling for drug intermediates Synthesized via acid hydrolysis (yield unspecified) No direct pharmacological data; likely intermediate for kinase inhibitors
7-(4-(Hydroxymethyl)pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-1-carboxamide Carboxamide and hydroxymethylpyridyl substituents Enhanced hydrogen bonding potential; used in GSK-3β inhibitor development Synthesized via Suzuki coupling (yield unspecified) Demonstrated GSK-3β inhibition; improved cellular permeability due to polar groups
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine-3-carbonitrile Carbonitrile substituent at position 3 Electron-withdrawing group enhances coupling efficiency but may reduce hydrolytic stability Yield unspecified; likely lower stability than unsubstituted analogs Potential use in PET tracers; carbonitrile may modulate target binding affinity
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine core (vs. [1,5-a]) Altered electronic environment affects regioselectivity in cross-couplings Molecular weight 244.10; stored under inert conditions Used in antiviral and anticancer agent synthesis
1-Phenyl-3-(4-boronophenyl)imidazo[1,5-a]pyridine Phenyl substituents at positions 1 and 3; boronic acid instead of pinacol ester Direct boronic acid may offer faster coupling but poorer stability Stability lower than pinacol ester due to boronic acid’s propensity for hydrolysis Explored in fluorescent probes or PARP inhibitors
[1,2,4]Triazolo[1,5-a]pyridine-5-boronic acid pinacol ester Triazolo[1,5-a]pyridine core (N-atom arrangement differs) Reduced π-electron density compared to imidazo analogs; niche use in metal-free couplings Synthesized in moderate yields (~60–70%) Potential kinase inhibitor; triazole core may alter ATP-binding pocket interactions

Key Findings:

Core Heterocycle Influence :

  • Imidazo[1,5-a]pyridine derivatives exhibit superior stability and coupling efficiency compared to imidazo[1,2-a]pyridine analogs due to reduced steric hindrance .
  • Triazolo and pyrazolo cores (e.g., [1,2,4]triazolo[1,5-a]pyridine) show distinct electronic profiles, making them suitable for specialized applications like metal-free cross-couplings .

Substituent Effects :

  • Electron-withdrawing groups (e.g., carbonitrile) enhance reactivity in Suzuki reactions but may compromise hydrolytic stability .
  • Polar substituents (e.g., hydroxymethyl, carboxamide) improve solubility and pharmacokinetics but require protective group strategies during synthesis .

Pharmacological Potential: Imidazo[1,5-a]pyridine boronic esters are prioritized in kinase inhibitor development (e.g., GSK-3β) due to their balanced lipophilicity and binding affinity . Compounds with extended aryl systems (e.g., 1-phenyl-3-boronophenyl derivatives) are explored in oncology for targeting DNA repair enzymes .

Synthetic Accessibility :

  • Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine-3-carboxylate is synthesized in 100% yield, highlighting efficiency of ester-protected intermediates .

Biological Activity

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13_{13}H17_{17}BN2_2O2_2
  • Molecular Weight : 244.10 g/mol
  • CAS Number : 754214-56-7

The structure includes a boron-containing dioxaborolane moiety that may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer therapeutics and enzyme inhibition. Below are key findings from recent studies.

Anticancer Activity

  • Inhibition of Cell Proliferation : The compound demonstrated significant inhibitory effects on various cancer cell lines. For instance:
    • IC50_{50} values were reported as low as 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating potent activity .
    • In contrast, it exhibited a much higher IC50_{50} (approximately 17.02 μM) against non-cancerous MCF10A cells, suggesting selectivity towards cancer cells .
  • Mechanism of Action : The mechanism involves the inhibition of specific pathways critical for cancer cell survival and proliferation. Notably:
    • The compound was shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis .
    • It also induced apoptosis in cancer cells through caspase activation pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes that play roles in disease processes:

  • Aurora Kinase Inhibition : Selective inhibition of Aurora-A kinase was observed, with implications for its use in targeted cancer therapies .
  • Cytochrome P450 Interaction : It showed no significant inhibition of cytochrome P450 enzymes at concentrations up to 10 μM, indicating a potentially favorable pharmacokinetic profile .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Mouse Model Studies : In vivo studies using BALB/c nude mice demonstrated that administration of the compound significantly reduced tumor metastasis when injected alongside MDA-MB-231 cells .
    • Dosing Regimen : Mice received a dose of 40 mg/kg once daily for three days without acute toxicity observed.
  • Pharmacokinetics : The pharmacokinetic profile showed an oral bioavailability of approximately 31.8%, with a clearance rate indicating moderate systemic exposure post-administration .

Data Summary Table

Biological ActivityObservationsIC50_{50} Values
Cell ProliferationSignificant inhibition in cancer cellsMDA-MB-231: 0.126 μM
Higher IC50_{50} in non-cancerous cellsMCF10A: 17.02 μM
Aurora Kinase InhibitionSelective inhibitorNot specified
Matrix MetalloproteinasesInhibition observedNot specified
Cytochrome P450 InteractionNo significant inhibitionIC50_{50} > 10 μM

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